4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline
Description
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-10-5-4-9(12)8-11(10)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHOXJKLRZETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
In a representative procedure, 3-methoxy-4-hydroxyaniline is dissolved in toluene with potassium hydroxide (1.2 equivalents) and tetrabutylammonium bromide (TBAB, 5 mol%). 2-Dimethylaminoethyl chloride (1.1 equivalents) is added dropwise, and the mixture is heated to 95–100°C for 3–4 hours. Monitoring via HPLC ensures completion (starting material <2%). The product is isolated by cooling, filtration, and vacuum drying, yielding 80–85% pure 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline.
Solvent and Base Optimization
The choice of solvent significantly impacts reaction efficiency. Biphasic systems (toluene/water) enhance interfacial contact, while TBAB accelerates the transfer of hydroxide ions to the organic phase. Substituting potassium carbonate for potassium hydroxide reduces side reactions, albeit with longer reaction times (8–12 hours).
Nitro Reduction Pathway
An alternative approach begins with 4-nitro-3-methoxyphenol, introducing the dimethylaminoethoxy group prior to nitro reduction. This method avoids competing reactions at the amine group during alkylation.
O-Alkylation of 4-Nitro-3-methoxyphenol
4-Nitro-3-methoxyphenol is alkylated with 2-dimethylaminoethyl chloride under conditions similar to Section 1.1, yielding 4-[2-(Dimethylamino)ethoxy]-3-methoxynitrobenzene. The nitro group is subsequently reduced using hydrogen gas (5 kg/cm²) over Raney nickel at 25–28°C. Catalytic hydrogenation achieves >95% conversion, with the amine product isolated via pH adjustment and solvent extraction.
Comparative Efficiency
Oxime Intermediate Strategy
A less conventional method involves forming an oxime intermediate from 4-hydroxy-3-methoxybenzaldehyde, followed by reductive amination.
Aldoxime Formation and Reduction
4-Hydroxy-3-methoxybenzaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux, forming the corresponding aldoxime. Hydrogenation at 50°C with Raney nickel yields 4-amino-3-methoxybenzyl alcohol. Subsequent etherification with 2-dimethylaminoethyl chloride completes the synthesis.
Challenges and Modifications
This pathway suffers from low yields during the etherification step (50–60%) due to steric hindrance. Employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) improves ether formation to 75% yield but increases cost.
Industrial-Scale Considerations
Cost-Effective Reagent Usage
Patent US20090177008A1 highlights reduced dimethylaminoethyl chloride consumption via intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. Analogous logic applies here: early introduction of the methoxy group minimizes reagent waste.
Purification Techniques
Crystallization from methanol/water mixtures achieves >98% purity. Residual solvents are removed via nitrogen purging, ensuring compliance with ICH guidelines.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation (100 W, 120°C) reduces reaction times from hours to minutes. For example, O-alkylation completes in 30 minutes with comparable yields (78%).
Enzymatic Catalysis
Lipase-catalyzed etherification in ionic liquids represents a green chemistry alternative, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives have shown promise as antifungal agents.
Industry: It is used in the preparation of low-density packaging foams.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline involves its interaction with specific molecular targets. For instance, as a MARK4 inhibitor, it binds to the kinase and inhibits its activity, which can lead to the suppression of cancer cell growth . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline can be compared with other similar compounds, such as:
4-[2-(Dimethylamino)ethoxy]benzohydrazide: This compound also features a dimethylaminoethoxy group but has different applications and properties.
4-[2-(Dimethylamino)ethoxy]benzylamine: Another similar compound used in different chemical reactions and industrial applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, also known as a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methoxy group and a dimethylamino group attached to an ethoxy chain, which contributes to its unique chemical properties. Its structure can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound's mechanism involves disrupting cellular functions in these pathogens, leading to cell death.
Cytotoxicity Studies
In cytotoxicity assays, particularly the MTT assay, this compound demonstrated promising results against lung cancer cell lines (A549 cells). The cytotoxic profile suggests that it may inhibit cancer cell proliferation while maintaining a favorable safety profile for normal cells .
Case Studies and Experimental Results
-
Study on Anti-Amoebic Activity :
- A series of hydrazone derivatives incorporating this compound were synthesized and evaluated for anti-amoebic activity.
- The most effective compound in this series was identified as N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide, which showed potent activity against E. histolytica with low cytotoxicity on mammalian cells .
- Cytotoxicity Profiles :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (A549 Cells) | Remarks |
|---|---|---|---|
| This compound | High | Moderate | Effective against E. histolytica |
| N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide | Very High | Low | Most potent anti-amoebic agent in study |
| Other Aniline Derivatives | Variable | High | Often associated with higher toxicity |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for therapeutic applications, particularly in the development of anti-amoebic agents and potential anticancer drugs. Future research should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models before clinical trials.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline, and how can experimental design minimize side reactions?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between variables . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding experimental prioritization .
Q. How should researchers characterize the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. For oxidative stability, employ radical initiators (e.g., AIBN) in controlled atmospheres and analyze products via NMR or IR spectroscopy. Cross-reference degradation pathways with structurally similar compounds, such as 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride, which undergoes oxidation to quinones or carboxylic acids .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation, 2D NMR (e.g., HSQC, HMBC) for connectivity analysis, and X-ray crystallography for absolute configuration determination. For trace impurities, use hyphenated techniques like LC-MS/MS with ion mobility separation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or coupling reactions?
- Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction mechanisms. For example, calculate Fukui indices to identify electrophilic/nucleophilic sites or simulate transition states for cross-coupling reactions (e.g., Buchwald-Hartwig amination). Integrate computational results with experimental kinetic data to refine reaction pathways .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer : Perform meta-analysis of literature data to identify confounding variables (e.g., assay conditions, cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). For example, discrepancies in membrane permeability for analogs like 2-(2-Methoxyethoxy)-6-methylaniline may arise from differences in logP or hydrogen-bonding capacity .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at the methoxy group, alkyl chain elongation). Use multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (e.g., Hammett constants, steric parameters) with bioactivity. For example, compare the ethylamine side chain in 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride to optimize target engagement .
Methodological Considerations
Q. What safety protocols are essential for handling this compound during synthesis and biological testing?
- Methodological Answer : Follow guidelines for aromatic amines, including PPE (gloves, goggles, lab coats) and fume hood use. For waste management, neutralize acidic/basic byproducts before disposal and segregate halogenated intermediates for professional treatment .
Q. How can researchers leverage chemical databases to identify understudied applications of this compound?
- Methodological Answer : Use SciFinder or Reaxys to mine patents and journals for analogs with reported activity in photodynamic therapy or enzyme inhibition. Cross-reference with PubChem bioassay data to prioritize unexplored targets (e.g., kinases, GPCRs) .
Data Integration and Validation
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Synthetic Yield | DoE with ANOVA analysis | Optimize catalyst turnover and solvent effects |
| Degradation Pathways | LC-MS/MS with isotopic labeling | Track <sup>13</sup>C-labeled intermediates |
| Target Binding Affinity | Surface Plasmon Resonance (SPR) | Control for nonspecific binding with blank chips |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
